Acetamidoeugenol

Description

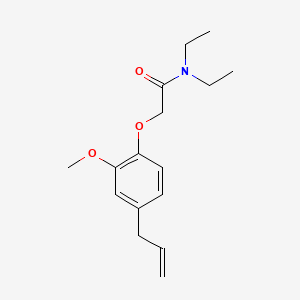

Acetamidoeugenol (CAS 305-13-5), also known as N,N-Diethyl-2-[2-methoxy-4-(2-propenyl)phenoxy]-acetamide, is a synthetic compound derived from eugenol derivatives. Its molecular formula is C₁₆H₂₃NO₃, featuring a methoxy group, an allyl substituent, and a diethylacetamide moiety . Classified as an intravenous anesthetic, it exhibits water solubility and a boiling point range of 143–146°C . Historically, it has been marketed under trade names such as Detrovel and Estil by Ciba-Geigy Corp. .

Structure

2D Structure

Properties

CAS No. |

305-13-5 |

|---|---|

Molecular Formula |

C16H23NO3 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

N,N-diethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |

InChI |

InChI=1S/C16H23NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h5,9-11H,1,6-8,12H2,2-4H3 |

InChI Key |

AXNKGLDCLYLVLQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |

Canonical SMILES |

CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |

Synonyms |

acetamidoeugenol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamidoeugenol can be synthesized through the reaction of eugenol with acetic anhydride in the presence of a catalyst. The reaction typically involves heating eugenol and acetic anhydride together under reflux conditions, followed by purification of the product through recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamidoeugenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction of this compound can yield the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted eugenol derivatives.

Scientific Research Applications

Acetamidoeugenol has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antibacterial and antifungal properties.

Medicine: Investigated for its potential anti-inflammatory and analgesic effects.

Industry: Used in the formulation of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of acetamidoeugenol involves its interaction with cellular targets. It is known to inhibit the aggregation of platelets and alter arachidonic acid metabolism in human blood platelets . It also exhibits partial agonistic activity on the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of biological responses to environmental contaminants .

Comparison with Similar Compounds

Structural Analogues: Eugenol Derivatives

Isoeugenol

- Structure: A positional isomer of eugenol, featuring a methoxy group and propenyl chain but lacking the acetamide group.

- Applications : Primarily used in fragrance and cosmetic industries.

- Safety : Associated with skin sensitization and irritation risks (Safety Directions: Avoid skin/eye contact; Warnings: S1, E1, 19, 28) .

Eugenol

- Structure: Contains a hydroxyl group instead of the acetamide moiety in Acetamidoeugenol.

- Applications : Dental analgesic (clove oil), antiseptic.

- Pharmacokinetics: Rapidly metabolized via glucuronidation, contrasting with this compound’s intravenous route .

Functional Analogues: Local Anesthetics

Lidocaine (CAS 137-58-6)

- Structure: Aromatic amide with a diethylamino group.

- Applications : Widely used as a local anesthetic and antiarrhythmic.

- Pharmacokinetics : High lipid solubility enables rapid tissue penetration; metabolized hepatically .

- Safety: Lower systemic toxicity compared to this compound due to localized action .

Benzocaine (CAS 94-09-7)

- Structure: Ester-based anesthetic with a para-aminobenzoic acid (PABA) backbone.

- Applications : Topical anesthetic (e.g., throat lozenges).

- Metabolism: Hydrolyzed by plasma esterases, contrasting with this compound’s renal excretion .

Procaine (CAS 59-46-1)

- Structure : Ester-linked PABA derivative.

- Applications : Infiltration anesthesia.

- Key Difference: Shorter duration of action compared to this compound due to rapid hydrolysis .

Comparative Data Table

Biological Activity

Acetamidoeugenol, a derivative of eugenol, has garnered attention for its potential biological activities, particularly in the fields of anesthetics and pharmacology. This article delves into the compound's biological activity, discussing its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

This compound is chemically characterized as 2-(4-allyl-2-methoxyphenoxy)-N-acetamide. Its structure contributes to its biological activities, particularly its interaction with various receptors and enzymes in the body.

The biological activity of this compound can be attributed to several mechanisms:

- Local Anesthetic Activity : this compound exhibits local anesthetic properties similar to lidocaine and bupivacaine. It acts primarily by blocking sodium channels, which prevents the propagation of action potentials in nerve fibers .

- Antioxidant Properties : Recent studies suggest that this compound may possess antioxidant capabilities, potentially scavenging free radicals and reducing oxidative stress in cells .

- Interaction with GABA Receptors : Like other eugenol derivatives, this compound may modulate GABA_A receptors, contributing to its anesthetic effects .

Local Anesthetic Efficacy

Research indicates that this compound demonstrates significant local anesthetic activity. In comparative studies with established anesthetics like lidocaine, this compound showed promising results in reducing pain responses in animal models.

Antioxidant Activity

This compound's antioxidant activity was evaluated using various assays, including DPPH and ABTS tests. The compound demonstrated a notable ability to scavenge free radicals, suggesting a protective role against oxidative damage.

Case Studies

- Pain Management in Animal Models : A study conducted on rats highlighted the effectiveness of this compound in managing acute pain through local administration. The results indicated a significant reduction in pain perception compared to control groups .

- Oxidative Stress Reduction : Another study assessed the impact of this compound on oxidative stress markers in mice subjected to chemical-induced oxidative damage. The findings revealed a marked decrease in malondialdehyde levels and an increase in antioxidant enzyme activities .

Q & A

Q. What are the validated protocols for synthesizing Acetamidoeugenol, and how can researchers ensure reproducibility?

To ensure reproducibility, follow established organic synthesis pathways (e.g., acetylation of eugenol derivatives under controlled pH and temperature). Purification should involve column chromatography with solvent gradients, and structural confirmation requires spectroscopic techniques (e.g., H/C NMR, FT-IR) and chromatographic purity checks (HPLC with ≥95% purity thresholds). Document all parameters (reagent ratios, reaction times) and include raw spectral data in appendices for peer validation .

Q. Which analytical methods are critical for verifying the purity and structural integrity of this compound in preclinical studies?

Combine orthogonal validation methods:

- Spectroscopy : NMR for functional group identification, mass spectrometry (MS) for molecular weight confirmation.

- Chromatography : HPLC with UV detection for purity assessment, GC-MS for volatile byproduct analysis.

- Reference standards : Compare retention times and spectral profiles with commercially available or literature-reported benchmarks. Calibrate instruments using certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Conduct a systematic meta-analysis to identify confounding variables (e.g., cell line variability, dosage regimes, solvent carriers). Replicate experiments under standardized conditions (e.g., ISO-certified cell cultures, controlled incubation times) and validate findings using multiple assay platforms (e.g., in vitro enzyme inhibition, in vivo murine models). Use statistical tools like Cohen’s d to quantify effect size discrepancies and ANOVA to assess inter-study variability .

Q. What experimental design principles mitigate bias when evaluating this compound’s mechanism of action?

- Controls : Include positive controls (known agonists/antagonists) and negative controls (vehicle-only groups).

- Blinding : Implement double-blinded sample processing and data analysis.

- Replication : Use triplicate biological replicates and independent experimental repeats.

- Orthogonal validation : Confirm results via complementary methods (e.g., siRNA knockdown if hypothesizing protein-targeted activity) .

Q. Which statistical models are optimal for analyzing dose-response relationships in this compound efficacy studies?

Apply non-linear regression models (e.g., Hill equation) to calculate EC/IC values. For multi-group comparisons, use one-way ANOVA with post-hoc Tukey tests. For time-dependent effects, employ mixed-effects models. Report 95% confidence intervals and effect sizes (e.g., partial η) to contextualize clinical relevance. Use software like GraphPad Prism or R for robust error analysis .

Methodological Considerations

Q. How should researchers structure appendices to enhance transparency in this compound studies?

Include:

- Raw data : Spectra, chromatograms, and unprocessed assay results.

- Protocol details : Step-by-step synthesis procedures, instrument calibration logs.

- Statistical outputs : Full ANOVA tables, regression coefficients, and outlier justification. Reference these materials in-text (e.g., “See Appendix A.3 for NMR validation”) to maintain readability while ensuring reproducibility .

Q. What strategies improve the detection of minor metabolites or degradation products in this compound stability studies?

Utilize high-resolution LC-MS/MS with polarity switching to capture diverse analytes. Employ forced degradation studies (heat, light, pH extremes) and monitor via time-course sampling. Apply multivariate analysis (PCA) to identify spectral outliers indicative of degradation .

Data Interpretation and Reporting

Q. How can researchers differentiate artifact signals from true biological effects in this compound assays?

- Negative controls : Include solvent-only and enzyme-inactivated groups.

- Dose-response linearity : Verify proportional signal changes across concentrations.

- Interference checks : Pre-treat samples with inhibitors/chelators to rule out nonspecific interactions. Cross-validate findings using orthogonal detection methods (e.g., fluorescence vs. luminescence assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.